molecular formula C23H21IN2O3 B2373155 N-(4-(2-((4-iodophenyl)amino)-2-oxoethoxy)phenyl)-N,4-dimethylbenzamide CAS No. 399000-01-2

N-(4-(2-((4-iodophenyl)amino)-2-oxoethoxy)phenyl)-N,4-dimethylbenzamide

Cat. No.: B2373155
CAS No.: 399000-01-2
M. Wt: 500.336
InChI Key: KYPGWJUJZSRDCJ-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-((4-iodophenyl)amino)-2-oxoethoxy)phenyl)-N,4-dimethylbenzamide” is a complex organic molecule. It contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals. The presence of an iodine atom on the phenyl ring suggests that it might be used in certain types of chemical reactions where the iodine atom can be replaced by other groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The types of chemical reactions this compound might undergo would depend on its functional groups. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The iodine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents like water. The iodine atom could potentially make the compound denser and increase its melting and boiling points .

Scientific Research Applications

Potential as Antiarrhythmic Agents

4-Amino-N-(2-morpholinoethyl)-2,6-dimethylbenzamide and similar compounds have been synthesized as potential antiarrhythmic agents. These compounds can prolong the effective refractory period of isolated rabbit atria and demonstrate prophylactic activity against ouabain. Additionally, they show some degree of local anesthetic activity (Yung, Lo, & Vohra, 1972).

Structural and Synthesis Insights

Research on the structural properties of N,N-dialkylaminobenzamides has provided valuable insights into the barrier to rotation around the carbon amino nitrogen bond in these compounds. This knowledge is crucial for understanding the stereochemical aspects of such molecules (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

Photochemical Behavior

Studies on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions have shown that introducing N-phenyl substituents leads to more planar ground-state geometry, red-shifted absorption, and fluorescence spectra. This finding is significant for understanding the photochemical properties of similar molecules (Yang, Chiou, & Liau, 2002).

Electroluminescence and Antioxidant Properties

Research into the electrochemical oxidation of amino-substituted benzamide derivatives highlights their potential as powerful antioxidants. Understanding their electrochemical oxidation mechanisms is essential for exploring their free radical scavenging activity (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Synthesis and Anticancer Potential

The synthesis of functionalized amino acid derivatives has shown potential for designing new anticancer agents. Some compounds in this class have exhibited interesting cytotoxicity against human cancer cell lines (Kumar et al., 2009).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized. This could involve modifying its structure to improve its activity, reduce side effects, or improve other properties like solubility or stability .

Properties

IUPAC Name

N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21IN2O3/c1-16-3-5-17(6-4-16)23(28)26(2)20-11-13-21(14-12-20)29-15-22(27)25-19-9-7-18(24)8-10-19/h3-14H,15H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPGWJUJZSRDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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